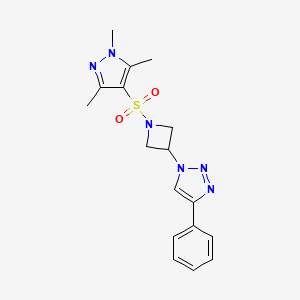
4-phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-1-(1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antibacterial Activity : A series of novel 1,2,3-triazoles derivatives were synthesized via the 1,3-dipolar cycloaddition reaction, showing broad antibacterial activity against various strains. This process demonstrates the potential of these compounds in developing new antimicrobial agents (Pervaram, Ashok, Rao, Sarasija, & Reddy, 2017).
- Expanded Activity Against Gram-Negative Organisms : Research on nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents highlighted compounds with activity against fastidious Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis, indicating the versatility of azole derivatives in targeting both Gram-positive and Gram-negative bacteria (Genin et al., 2000).
Synthesis and Characterization of Derivatives
- Novel Synthesis Techniques : Research has been conducted on the synthesis of azole derivatives using innovative techniques, such as the (3+2) cycloaddition reaction for creating pyrazole or triazole cores, showcasing the chemical versatility and potential for creating diverse molecular structures (Kumara Swamy, Sandeep, Kumar, & Qureshi, 2022).
Antifungal and Antibacterial Properties
- Antimycotic Activity : N-azolyl derivatives of 2,4-dihydroxythiobenzamide, including pyrazole and triazole derivatives, have shown promising antimycotic activity against Candida albicans, including azole-resistant strains. This suggests their potential as effective antifungal agents (Matysiak & Niewiadomy, 2003).
Novel Antimicrobial Agents
- Sulfone-Linked Bis Heterocycles : Studies on sulfone-linked bis heterocycles combining pyrazolines with other heterocycles like thiadiazoles and triazoles have indicated pronounced antimicrobial activity, emphasizing the potential of these compounds in developing new antimicrobial therapies (Padmavathi, Thriveni, Reddy, & Deepti, 2008).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, like “4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
The mode of action of such compounds often involves interactions with specific enzymes or receptors in the target organisms. For instance, a molecular docking study conducted on a similar compound revealed strong hydrogen-bonding interactions between the compound and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Pyrazole-bearing compounds might affect various biochemical pathways depending on their specific targets. For instance, they might interfere with the life cycle of parasites like Leishmania and Plasmodium, thereby exhibiting antileishmanial and antimalarial activities .
Result of Action
The result of the action of “4-phenyl-1-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}-1H-1,2,3-triazole” would depend on its specific targets and mode of action. For instance, if it targets parasites like Leishmania and Plasmodium, it might result in their death or inhibition of their growth .
properties
IUPAC Name |
4-phenyl-1-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-12-17(13(2)21(3)19-12)26(24,25)22-9-15(10-22)23-11-16(18-20-23)14-7-5-4-6-8-14/h4-8,11,15H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEINUIDOPWHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

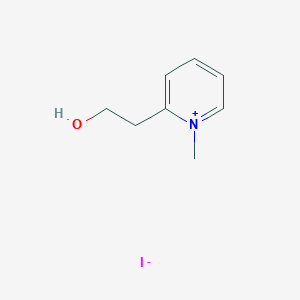
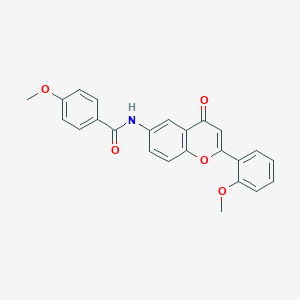
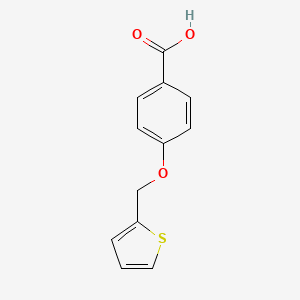
![benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2718540.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N-ethyl-6-fluoropyridine-3-carboxamide](/img/structure/B2718541.png)

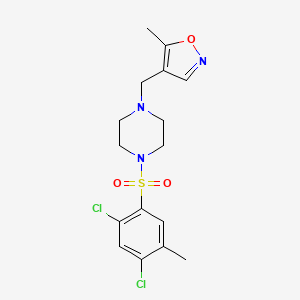
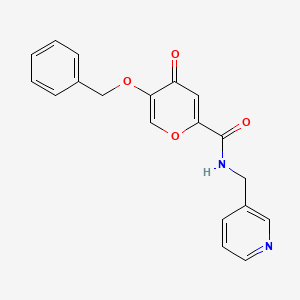
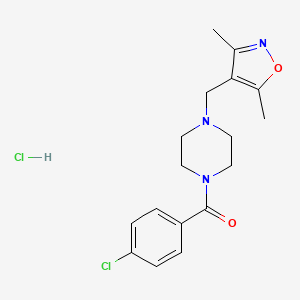
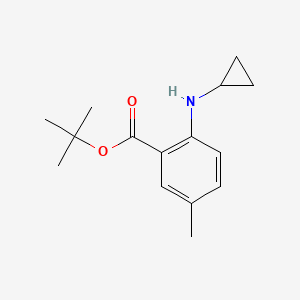
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2718554.png)
![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2718555.png)
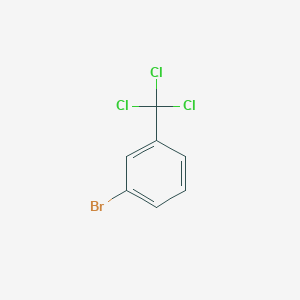
![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)